5-(Methylsulfonyl)pyridin-3-amine belongs to the class of organosulfur compounds. It is a heterocyclic aromatic compound containing a pyridine ring substituted with an amine group and a methylsulfonyl group. While there is no direct mention of this compound in the provided abstracts, its structural similarity to 5-(methylsulfonyl)-1,2,4-triazole-3-amine, which exhibits anti-inflammatory activity [], suggests it could potentially possess similar biological properties.
5-(Methylsulfonyl)pyridin-3-amine is a chemical compound with significant interest in medicinal chemistry and organic synthesis. Its structure features a pyridine ring substituted with a methylsulfonyl group and an amine, making it a versatile building block for various applications in drug discovery and development.
The compound can be synthesized through various methods, with the Suzuki cross-coupling reaction being one of the most common approaches. This reaction typically involves the coupling of arylboronic acids with halogenated pyridine derivatives, utilizing palladium catalysts to facilitate the formation of carbon-nitrogen bonds .
5-(Methylsulfonyl)pyridin-3-amine belongs to the class of pyridine derivatives, which are known for their diverse biological activities. It is classified as an aromatic amine due to the presence of the amino group attached to the pyridine ring.
The primary method for synthesizing 5-(Methylsulfonyl)pyridin-3-amine is through the Suzuki cross-coupling reaction. This method typically employs 5-bromo-2-methylpyridin-3-amine as a starting material, which is reacted with methylsulfonyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually conducted in a solvent like 1,4-dioxane at elevated temperatures (85 °C to 95 °C) to enhance yields .
This method has been optimized for industrial production by utilizing larger reactors and continuous flow systems to improve efficiency and yield.
The molecular formula for 5-(Methylsulfonyl)pyridin-3-amine is , with a molecular weight of approximately 186.23 g/mol. The structural representation includes:
Property | Value |
---|---|
Molecular Formula | C7H10N2O2S |
Molecular Weight | 186.23 g/mol |
IUPAC Name | 5-methyl-2-methylsulfonylpyridin-3-amine |
InChI Key | ZCFISJJNUUULTO-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(N=C1)S(=O)(=O)C)N |
5-(Methylsulfonyl)pyridin-3-amine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-(Methylsulfonyl)pyridin-3-amine involves its interaction with specific biological targets, particularly enzymes. It may act as an inhibitor or modulator depending on its structure and substituents. The compound can bind to enzyme active sites, potentially affecting their activity through competitive inhibition or allosteric modulation .
5-(Methylsulfonyl)pyridin-3-amine is typically characterized by its solid state at room temperature, with specific melting and boiling points dependent on purity and form.
The compound exhibits basic properties due to the amino group and can form salts with acids. Its solubility profile varies with solvents; it is generally soluble in polar organic solvents like methanol and dimethyl sulfoxide.
Studies have shown that variations in substituents on the pyridine ring can significantly influence both physical properties and biological activities, making this compound an interesting subject for further research .
5-(Methylsulfonyl)pyridin-3-amine has several scientific uses:
Traditional synthesis of pyridine sulfonyl derivatives like 5-(methylsulfonyl)pyridin-3-amine relies on sequential functionalization of the pyridine ring. A common route involves:
Table 1: Challenges in Traditional Sulfonyl Derivative Synthesis
Step | Key Issues | Mitigation Strategies |
---|---|---|
Sulfonyl chloride formation | Hydrolysis to sulfonic acid; Isomer impurities (e.g., 2-sulfonyl chloride) | Use excess PCl₅; Solvent-free grinding [1] |
C5 Functionalization | Low regioselectivity; Competing side reactions | Halogen-directed metalation [2] |
Amine installation | Over-reduction or dehalogenation | Protective group strategies (e.g., Boc) [3] |
Transition-metal catalysis enables regioselective modification of pyridine sulfonyl derivatives:
Mechanochemistry offers sustainable pathways for sulfonamide synthesis:
Table 2: Mechanochemical vs. Solution-Phase Sulfonylation
Parameter | Mechanochemical Approach | Solution-Phase Approach |
---|---|---|
Reaction time | 15–20 min | 6–24 hours |
Yield | 95–99% | 70–85% |
Solvent consumption | None | 50–100 mL/g substrate |
Isotope incorporation | Complete deuteration achievable | Partial deuteration only |
Byproducts | <1% | Up to 15% (hydrolysis derivatives) |
The electron-deficient C3/C5 positions of 3-(methylsulfonyl)pyridine enable nucleophilic displacement:
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: 155408-18-7